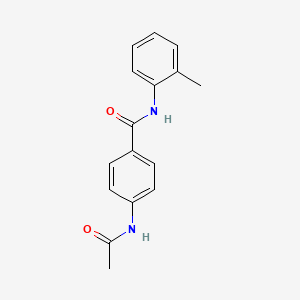![molecular formula C20H21FN4O2 B5522985 8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5522985.png)
8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-fluoro-2-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}quinoline is a useful research compound. Its molecular formula is C20H21FN4O2 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.16485409 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Researchers have synthesized novel series of quinolone derivatives, focusing on their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. One study highlighted the synthesis of thiazolopyrazine-incorporated tetracyclic quinolone antibacterials, demonstrating potent activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates, surpassing that of ofloxacin, a well-known quinolone (Inoue et al., 1994). Another research effort described the creation of ciprofloxacin derivatives, focusing on their molecular structures and in vitro antibacterial activities (Tomišić et al., 2002).
GABAA/Benzodiazepine Receptor Interaction
Certain imidazo[1,5-a]quinoxaline amides and carbamates, structurally related to the compound of interest, have been investigated for their binding affinity to the GABAA/benzodiazepine receptor. These compounds exhibit a wide range of intrinsic efficacies, offering insights into potential neurological applications (Tenbrink et al., 1994).
Antimycobacterial and Toxicological Evaluation
Further investigations include the synthesis of novel ofloxacin derivatives, evaluated for antimycobacterial activities against Mycobacterium tuberculosis, highlighting the importance of developing new derivatives for mycobacterial infections (Dinakaran et al., 2008).
Fluorescent pH Responsive Aminated Benzimidazoquinolines
Research on benzimidazoquinolines with amino substituents has demonstrated potential applications in pH sensing materials or as H+ fluoroionophores in optode membranes, revealing their photophysical and acid-base properties (Horak et al., 2019).
Structural-Activity and Side-Effect Relationships
A comprehensive review of fluoroquinolones, including structural features influencing antibacterial efficacy and side-effect profiles, underscores the critical balance between therapeutic benefits and potential adverse effects, guiding the development of safer and more effective quinolone derivatives (Domagala, 1994).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(8-fluoroquinolin-2-yl)-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-12(2)18-23-19(27-24-18)14-6-4-10-25(11-14)20(26)16-9-8-13-5-3-7-15(21)17(13)22-16/h3,5,7-9,12,14H,4,6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJNNQAHASDKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCCN(C2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)
![2-{[(5-nitro-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522917.png)
![2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone](/img/structure/B5522919.png)

![N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522930.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)

![N-[4-(cyanomethyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5522969.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)
![2,2,2-trifluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5522990.png)
![(3aR*,6S*)-2-tert-butyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5523000.png)
![methyl pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carboxylate](/img/structure/B5523007.png)
![2-(methylthio)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]nicotinamide](/img/structure/B5523008.png)
